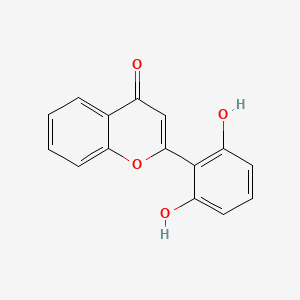

2',6'-Dihydroxyflavone

Description

Properties

CAS No. |

107092-86-4 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.241 |

IUPAC Name |

2-(2,6-dihydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-8,16-17H |

InChI Key |

NIRCSBOJIJQPCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=C(C=CC=C3O)O |

Synonyms |

4H-1-Benzopyran-4-one,2-(2,6-dihydroxyphenyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Dihydroxyflavones

Anti-Inflammatory Activity

Hydroxyl group positioning critically determines anti-inflammatory efficacy:

- 3',4'-Dihydroxyflavone (3',4'-DHF) : Inhibits NF-κB signaling in microglial BV2 cells, blocking nuclear translocation of p65 and reducing proinflammatory cytokines (e.g., TNF-α, IL-6) in a dose-dependent manner .

- 2',4'-Dihydroxyflavone (2',4'-DHF) : Exhibits the highest anti-inflammatory activity among tested dihydroxyflavones in carrageenan-induced rat edema models, surpassing 2',3'-, 5,3'-, and 7,3'-DHF derivatives .

Table 1: Anti-Inflammatory Activity of Selected Dihydroxyflavones

Antioxidant and Nanocarrier Interactions

- 3,6-Dihydroxyflavone (3,6-DHF): Demonstrates enhanced antioxidant activity when combined with gold nanoparticles (AuNPs), achieving synergistic effects in scavenging free radicals .

- 7,8-Dihydroxyflavone (7,8-DHF): Studied for interactions with nanocarriers; its hydroxyl groups facilitate stable binding to nanoparticle surfaces, improving bioavailability .

- 2',6'-Dihydroxyflavone: Antioxidant activity is noted in Fagonia nodosa extracts , but nanotechnology-based enhancements remain unexplored.

Microbial and Enzymatic Interactions

- 7,4'-Dihydroxyflavone (7,4'-DHF) : Attracts rhizobia in legume root exudates, facilitating plant-microbe symbiosis . Also inhibits MUC5AC secretion in asthma models .

- 7,8-DHF : Potently inhibits bacterial quorum-sensing regulators LasR/RhlR (IC₅₀ < 5 μM), whereas 5,6-DHF is inactive .

- This compound: No reported microbial interactions, suggesting hydroxyl positioning at 2'/6' may lack affinity for bacterial targets.

Q & A

Q. What experimental models are recommended for assessing the anti-inflammatory activity of 2',6'-dihydroxyflavone?

The carrageenan-induced paw edema model in rats is widely used to study acute inflammation. In this model, dihydroxyflavones (e.g., 2',3'-, 2',4'-, and 5,3'-dihydroxyflavone) at doses of 5–50 mg/kg demonstrated 81–88% inhibition of inflammation, with efficacy dependent on hydroxyl group positioning and dosage. This model evaluates early-phase inflammatory mediators and is validated for comparative studies .

Q. Which analytical methods are critical for confirming the structural identity of synthetic this compound?

Structural confirmation requires melting point analysis, UV spectroscopy (e.g., λmax shifts with AlCl3/NaOH), and ¹H NMR (e.g., chemical shifts for H-3 in CDCl3 or d6-DMSO). For example, 2',5'-dihydroxyflavone showed distinct NMR signals at 7.17 ppm for H-3, with acetylated derivatives exhibiting upfield shifts (6.27 ppm) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Store in airtight containers at <+8°C, protected from light and moisture. Stability is enhanced in dry, well-ventilated environments to prevent degradation or unintended reactions .

Advanced Research Questions

Q. How does hydroxyl group positioning influence the antioxidant activity of dihydroxyflavones?

The radical scavenging capacity of dihydroxyflavones depends on hydroxyl group placement. For instance, 2',5'-dihydroxyflavone exhibits higher DPPH and OH radical inhibition (69–84%) compared to mono-hydroxylated analogs (e.g., 2'-hydroxyflavone: <50% inhibition). Adjacent hydroxyl groups (e.g., 3',4') enhance metal chelation, while isolated groups improve lipophilicity and membrane permeability .

Q. What mechanisms explain the enhanced efficacy of nanoparticle-embedded dihydroxyflavones?

Gold nanoparticles functionalized with 3,6-dihydroxyflavone increased antioxidant activity by 14.35% compared to free compounds. This enhancement is attributed to improved bioavailability, sustained release, and synergistic interactions with dietary supplements (e.g., lycopene) that modulate redox pathways .

Q. How should researchers address contradictions in reported bioactivity data for dihydroxyflavones?

Discrepancies arise from variability in experimental parameters, including:

- Model systems : In vitro vs. in vivo models (e.g., cell-free assays vs. rodent studies).

- Dosage : Non-linear dose-response relationships (e.g., 50 mg/kg vs. 5 mg/kg efficacy).

- Purity : Impurities in synthetic or extracted compounds affecting reproducibility. Standardized protocols for compound validation (e.g., HPLC purity >97%) and cross-study replication are critical .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Modular synthesis routes include:

- Acetylation : Protecting hydroxyl groups (e.g., 5'-acetate derivatives) to isolate reactive sites.

- Regioselective substitution : Using precursors like 2'-hydroxyflavanone to control hydroxylation patterns.

- Chromatographic purification : Column chromatography (CC) with CHCl3/EtOAc eluents ensures high yields (>80%) .

Methodological Considerations

- Dose-Response Analysis : Use at least three dose levels (e.g., 5, 10, 50 mg/kg) to establish efficacy thresholds and avoid non-specific effects .

- Negative Controls : Include vehicle-treated groups and reference antioxidants (e.g., ascorbic acid) to validate assay sensitivity .

- Ethical Compliance : Adhere to institutional animal ethics guidelines (e.g., 12:12 light-dark cycles, approved housing conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.